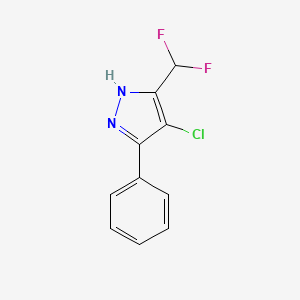

4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole

説明

特性

IUPAC Name |

4-chloro-5-(difluoromethyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2/c11-7-8(6-4-2-1-3-5-6)14-15-9(7)10(12)13/h1-5,10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUXJNQEZRMMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Introduction of the phenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors are common strategies to enhance production efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学的研究の応用

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new derivatives with tailored properties for various applications.

Biology

Research has demonstrated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Exhibited promising results against various bacterial strains and fungi, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : In studies, compounds related to this pyrazole have shown effectiveness in reducing inflammation markers such as TNF-α and IL-6 .

Medicine

This compound has potential as a lead in drug development, particularly in:

- Analgesics : Investigated for its pain-relief properties, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Oncology : Its derivatives are being explored for anti-cancer properties, targeting specific pathways involved in tumor growth.

Industry

In the agrochemical sector, compounds like 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole are being developed as pesticides due to their biological activity against pests and pathogens .

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds derived from this compound demonstrated significant inhibition of pro-inflammatory cytokines compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Research indicated that certain derivatives showed substantial antimicrobial activity against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

類似化合物との比較

Substituent Variations at Position 5

- 5-Methyl vs. 5-Phenyl: The compound 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS 512809-57-3) replaces the phenyl group with a methyl and an acetic acid moiety. The methyl group reduces steric bulk, while the acetic acid enhances solubility in polar solvents.

5-Amine vs. 5-Phenyl :

4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (EN300-33223280) features an amine at position 5. This substitution allows for salt formation (e.g., hydrochlorides), improving aqueous solubility and bioavailability compared to the phenyl-substituted target compound .

Halogen and Fluorinated Substituents

Chloro vs. Bromo Isosteres :

Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) in demonstrate that bromine’s larger atomic radius and polarizability lead to distinct crystal packing despite similar conformations. The target compound’s chlorine atom likely participates in halogen bonding (Cl···N/O), influencing solid-state stability .- Difluoromethyl vs. Trifluoromethyl: 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole () has a trifluoromethyl group, which is more electron-withdrawing than difluoromethyl.

Aromatic and Heterocyclic Modifications

- Phenyl vs. In contrast, the target compound’s plain phenyl group prioritizes lipophilicity and aromatic interactions over specific halogen-mediated binding .

Thiazole Hybrids :

Compounds like 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8) incorporate sulfur-based substituents, which may confer antimicrobial activity via thiol-disulfide exchange mechanisms. The target compound lacks sulfur but may exhibit different bioactivity due to fluorine’s electronegativity .

Solubility and Lipophilicity

Thermal and Crystallographic Behavior

- Single-crystal diffraction studies of isostructural compounds () reveal that halogen size and fluorinated substituents dictate lattice parameters. The target compound’s Cl and CF₂H groups likely stabilize the crystal via C-F···H and Cl···π interactions .

Data Tables

Table 1: Key Properties of 4-Chloro-3-(Difluoromethyl)-5-Phenyl-1H-Pyrazole and Analogues

生物活性

4-Chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group, a difluoromethyl group, and a phenyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Analgesic Properties : The compound has been shown to interact with the body's pain response system, providing pain relief similar to traditional analgesics.

- Antimicrobial Activity : It has demonstrated potential antimicrobial effects, making it a candidate for further exploration in treating infections .

- Anti-inflammatory Effects : Its ability to inhibit pro-inflammatory cytokines suggests potential use in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Analgesic | Pain relief through interaction with pain pathways | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Pain Relief : The compound's analgesic effects are likely mediated through modulation of nociceptive pathways, reducing pain perception.

- Cytokine Inhibition : It has been observed to significantly inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6, suggesting its role as an anti-inflammatory agent .

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

- Cancer Research : In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

- Antimicrobial Studies : A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against multiple bacterial strains. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Applications

The diverse biological activities of this compound lend themselves to various applications:

- Pharmaceutical Development : Its analgesic and anti-inflammatory properties position it as a candidate for drug development aimed at pain management and inflammatory diseases .

- Agricultural Use : Given its structural characteristics, there is potential for this compound to be explored as an agrochemical, particularly in developing herbicides or fungicides due to its antimicrobial activity .

Q & A

Basic Research Question

- NMR : ¹⁹F NMR is critical for tracking fluorinated substituents; chemical shifts for difluoromethyl groups typically appear at δ −80 to −100 ppm .

- X-ray diffraction : Single-crystal analysis resolves regiochemistry and confirms the planar pyrazole core. Example: C–Cl and C–F bond lengths in related compounds are 1.73–1.78 Å and 1.32–1.35 Å, respectively .

- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/F-containing fragments .

Advanced Application : Pair spectroscopic data with Hirshfeld surface analysis to study intermolecular interactions influencing crystal packing .

How should researchers address contradictory data in reaction mechanisms involving halogenated pyrazoles?

Advanced Research Question

Contradictions often arise from competing pathways (e.g., nucleophilic substitution vs. elimination). Strategies:

- Kinetic studies : Use in situ FTIR or HPLC to monitor intermediate formation .

- Isotopic labeling : Introduce ¹⁸O or deuterium to trace oxygen or proton transfer steps .

- Theoretical validation : Compare DFT-calculated activation energies with experimental Arrhenius parameters .

Case Study : reports formaldehyde-mediated formylation under alkaline conditions, but competing hydrolysis may reduce yields. Adjusting pH (7–8) and temperature (60–80°C) can mitigate this .

What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

- Catalyst screening : Test Pd, Cu, or Ni catalysts for Suzuki, Ullmann, or Buchwald-Hartwig couplings. Example: Pd(OAc)₂ with XPhos ligands achieves >90% coupling efficiency for 5-arylpyrazoles .

- Substituent effects : Electron-deficient aryl halides (e.g., 4-chlorophenylboronic acid) enhance oxidative addition rates .

- Green chemistry : Replace toxic solvents (DMF) with ionic liquids or water under microwave irradiation .

Advanced Research Question

- Derivative synthesis : Introduce bioisosteres (e.g., replacing phenyl with thiophene) to modulate lipophilicity .

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Example: 3-(4-fluorophenyl) analogs show MIC values of 8–16 µg/mL .

- Molecular dynamics : Simulate membrane permeation using GROMACS to optimize logP values (target: 2–3) .

Contradiction Note : Fluorine substitution at the 3-position may enhance activity but reduce solubility, requiring formulation studies .

What strategies mitigate challenges in crystallizing fluorinated pyrazole derivatives?

Basic Research Question

- Solvent selection : Use mixed solvents (e.g., CHCl₃/hexane) to slow crystallization and improve crystal quality .

- Temperature gradients : Gradual cooling (0.5°C/min) from 60°C to RT minimizes defects .

- Additives : Add trace DMF (<5%) to stabilize polar crystal faces .

Advanced Tip : Synchrotron radiation can resolve weak diffraction from light atoms (F, Cl) in large unit cells .

How do electronic effects of substituents influence the pyrazole ring’s aromaticity and reactivity?

Advanced Research Question

- NBO analysis : Calculate π-electron density; electron-withdrawing groups (e.g., Cl, CF₃) reduce aromaticity, increasing susceptibility to electrophilic attack .

- Hammett constants : σₚ values for substituents correlate with reaction rates (e.g., σₚ = +0.23 for 4-Cl) .

- Electrochemical studies : Cyclic voltammetry reveals oxidation potentials linked to substituent electronegativity .

Example : The difluoromethyl group (σₚ ≈ +0.43) increases ring electrophilicity, favoring nucleophilic substitution at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。